molecular formula C16H19N3O3 B11067755 4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide

4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide

Cat. No.: B11067755
M. Wt: 301.34 g/mol
InChI Key: HJOUYGZWNQESFS-UHFFFAOYSA-N
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Description

2-(3-Methoxyanilino)-4-(methoxymethyl)-6-methylnicotinamide is a complex organic compound with a unique structure that includes methoxy and methyl groups attached to a nicotinamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyanilino)-4-(methoxymethyl)-6-methylnicotinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of 3-methoxyaniline with a suitable nicotinamide derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyanilino)-4-(methoxymethyl)-6-methylnicotinamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Methoxyanilino)-4-(methoxymethyl)-6-methylnicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyanilino)-4-(methoxymethyl)-6-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-Methoxyanilino)-2-oxoethyl)-1-methyl-1H-imidazol-3-ium chloride
  • 1-(2-((3-Methoxyanilino)(oxo)acetyl)carbohydrazonoyl)-2-naphthyl benzoate

Uniqueness

2-(3-Methoxyanilino)-4-(methoxymethyl)-6-methylnicotinamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

2-(3-methoxyanilino)-4-(methoxymethyl)-6-methylpyridine-3-carboxamide

InChI

InChI=1S/C16H19N3O3/c1-10-7-11(9-21-2)14(15(17)20)16(18-10)19-12-5-4-6-13(8-12)22-3/h4-8H,9H2,1-3H3,(H2,17,20)(H,18,19)

InChI Key

HJOUYGZWNQESFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)NC2=CC(=CC=C2)OC)C(=O)N)COC

Origin of Product

United States

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